

# Application Note: HPLC Analysis of Satratoxin H in Environmental Matrices

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## Compound of Interest

Compound Name: *Satratoxin H*

Cat. No.: *B1236176*

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## Introduction

**Satratoxin H** is a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, which is often found in water-damaged buildings.<sup>[1]</sup> Exposure to **Satratoxin H** has been associated with a range of adverse health effects, making its detection and quantification in environmental matrices a critical concern for public health and safety. This application note provides a detailed protocol for the analysis of **Satratoxin H** in various environmental samples—including air, water, soil, and building materials—using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

## Principle of the Method

The analytical procedure involves extraction of **Satratoxin H** from the sample matrix, followed by cleanup to remove interfering substances, and subsequent quantification by HPLC. The choice of extraction and cleanup procedure is dependent on the specific matrix being analyzed.

## Experimental Protocols

### Sample Collection and Preparation

#### 1.1. Air Samples

- Collection: Air samples can be collected using a high-volume liquid impinger or a filter-based air sampler (e.g., glass fiber filters).
- Extraction from Filters:
  - Excise the filter from the sampling cassette and place it into a sterile polypropylene centrifuge tube.
  - Add a suitable volume of methanol (e.g., 5-10 mL) to fully immerse the filter.
  - Vortex vigorously for 1-2 minutes.
  - Sonicate for 30 minutes in an ultrasonic bath.
  - Centrifuge at 3000 x g for 10 minutes.
  - Carefully transfer the supernatant to a clean tube.
  - Repeat the extraction process with a fresh aliquot of methanol and combine the supernatants.
  - Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40-50°C.
  - Reconstitute the residue in a known volume of mobile phase (e.g., 500 µL) for HPLC analysis.

## 1.2. Water Samples

- Collection: Collect water samples in clean glass bottles. Acidify the samples to pH < 3 with an appropriate acid (e.g., formic acid) to improve the stability of the toxin.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
  - Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

- Wash the cartridge with 5 mL of deionized water to remove polar impurities.
- Dry the cartridge under vacuum for 10-15 minutes.
- Elute the **Satratoxin H** with 5-10 mL of methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

### 1.3. Soil and Building Material Samples (e.g., Gypsum Board, Wallpaper)

- Collection: Collect soil or building material samples in sterile bags or containers.
- Extraction:
  - Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
  - Add an extraction solvent such as acetonitrile/water (84:16, v/v) or ethyl acetate at a ratio of 5:1 (solvent volume: sample weight).[\[2\]](#)
  - Vortex for 2 minutes to ensure thorough mixing.
  - Sonicate for 30-60 minutes.
  - Centrifuge at 4000 x g for 15 minutes.
  - Transfer the supernatant to a clean tube.
  - Repeat the extraction process and combine the supernatants.
  - The combined extract can be subjected to a cleanup step if necessary (e.g., SPE as described for water samples or liquid-liquid extraction).
  - Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

## HPLC and LC-MS/MS Conditions

The following table outlines typical HPLC and LC-MS/MS parameters for the analysis of **Satratoxin H**.

Parameter	HPLC-UV	LC-MS/MS
Column	C18 reverse-phase (e.g., Gemini® C18, 150 x 4.6 mm, 5 µm)	C18 reverse-phase (e.g., Gemini® C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.1% formic acid	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid	Acetonitrile with 0.1% formic acid
Gradient	0 min: 25% B; 30 min: 80% B; 31 min: 100% B; 40 min: 100% B; 42 min: 25% B	Optimized based on system and co-eluting interferences
Flow Rate	0.4 mL/min	0.4 mL/min
Injection Volume	10-20 µL	10 µL
Column Temperature	40°C	40°C
Detection	UV/PDA at 256 nm	ESI in positive ion mode; MRM transitions for Satratoxin H
Retention Time	Approximately 21.8 ± 0.15 min (for Satratoxin H)	Dependent on specific LC conditions

## Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., ICH or FDA) to ensure the reliability of the results. Key validation parameters are summarized in the table below.

Parameter	Typical Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.995$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Accuracy (Recovery)	70-120%
Precision (RSD)	$\leq 15\%$
Specificity	No interfering peaks at the retention time of Satratoxin H

## Data Presentation

The following tables summarize quantitative data for **Satratoxin H** analysis from various studies.

Table 1: HPLC and LC-MS/MS Method Parameters and Performance

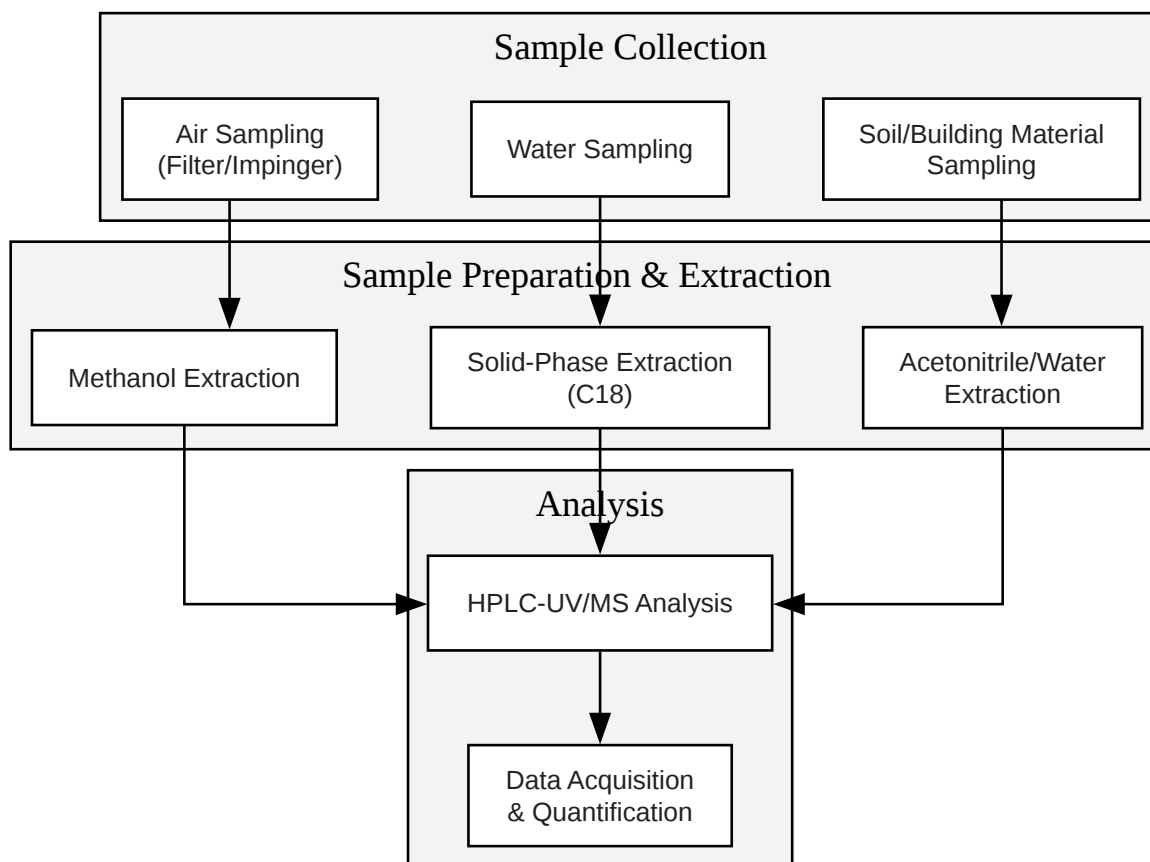
Parameter	Pürstinger et al., 2022 (HPLC-UV)	Gottschalk et al., 2008 (LC-MS/MS)
Matrix	Fungal Cultures	Indoor Air
Column	Gemini® C18 (150 x 4.6 mm, 5 $\mu$ m)	Not specified
Mobile Phase	Water/Acetonitrile with 0.1% Formic Acid	Not specified
Retention Time (Satratoxin H)	21.8 $\pm$ 0.15 min	Not specified
LOD	Not reported	Not reported
LOQ	Not reported	Not reported
Concentration Found	Not applicable	0.43 ng/m <sup>3</sup>

Table 2: Recovery of **Satratoxin H** from Environmental Matrices

Matrix	Spiking Level	Extraction Method	Cleanup Method	Recovery (%)	Reference
Building Material (Wallpaper)	Not specified	Acetonitrile/Water (84:16)	Not specified	Not reported	Gottschalk et al.
Air (Filter)	Not specified	Methanol	None	Not reported	Schmechel et al.

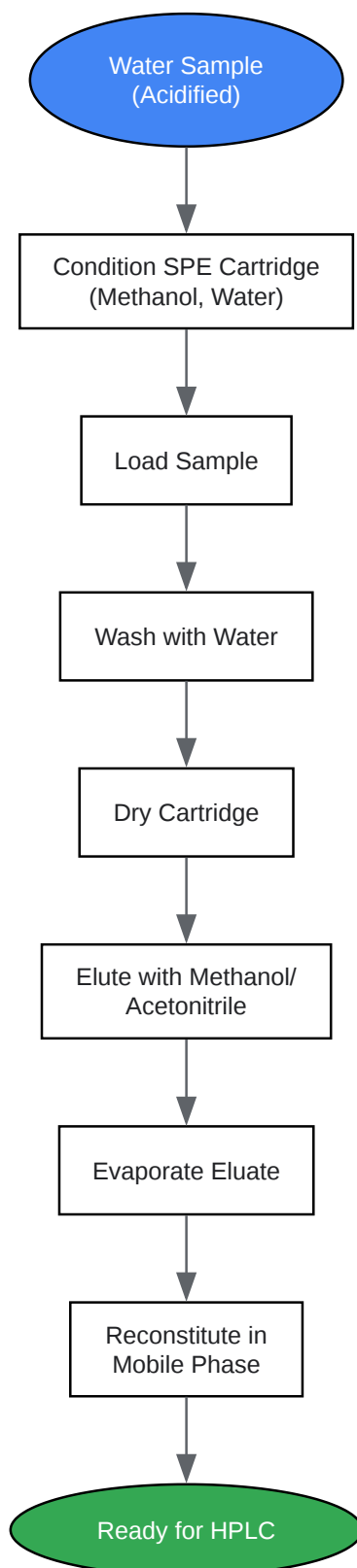
(Note: Quantitative data for **Satratoxin H** recovery in soil and water is limited in the reviewed literature. The presented methods are based on general mycotoxin analysis protocols and would require in-house validation.)

## Visualizations



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Caption: Overall experimental workflow for the analysis of **Satratoxin H**.



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Caption: Solid-Phase Extraction (SPE) cleanup workflow for water samples.

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## References

- 1. Production of Satratoxin G and H Is Tightly Linked to Sporulation in *Stachybotrys chartarum* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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